1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a piperidine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate, solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a piperidine ring.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a piperidine ring
Uniqueness
1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h8-9,11H,1-7H2 |
InChI Key |
GOQWBVUFRLSOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2CC2 |
Origin of Product |
United States |
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